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This guide provides a comprehensive in-vitro assessment of the pharmaceutical equivalence of

various commercially available Domperidone tablets. The following sections detail the

experimental protocols, comparative data, and a summary of the findings to aid researchers,

scientists, and drug development professionals in understanding the quality attributes of

different Domperidone formulations. Domperidone is a dopamine antagonist, widely used as

an antiemetic and prokinetic agent.[1][2] It is classified as a Biopharmaceutics Classification

System (BCS) Class II drug, characterized by low solubility and high permeability.[3]

Experimental Protocols
The evaluation of pharmaceutical equivalence was conducted using a series of standardized

in-vitro tests to assess the physical and chemical attributes of the tablets. These tests are

crucial for ensuring batch-to-batch consistency and predicting the in-vivo performance of the

drug product.

Physical Evaluation
a) Weight Variation: Twenty tablets from each brand were individually weighed using an

analytical balance.[3] The average weight was calculated, and the percentage deviation of

each tablet from the average was determined. According to United States Pharmacopeia (USP)

specifications, the deviation should be within acceptable limits (e.g., ±7.5% for tablets weighing

130 mg or less and ±5% for tablets weighing more than 130 mg to 324 mg).[4]
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b) Hardness Test: The hardness of the tablets, which indicates their mechanical strength, was

measured using a Monsanto hardness tester.[4] The test measures the force required to break

a tablet diametrically. A hardness of 4-10 kg/cm ² is generally considered satisfactory.[1]

c) Friability Test: The friability test assesses the ability of tablets to withstand abrasion during

handling, packaging, and transportation. A pre-weighed sample of tablets was placed in a

Roche friabilator and rotated for a set number of revolutions (e.g., 100).[5] The tablets were

then de-dusted and re-weighed. The percentage loss in weight was calculated, with a value of

less than 1% being acceptable.[6]

d) Disintegration Test: The disintegration time for uncoated tablets was determined using a

USP disintegration apparatus.[5][7] Six tablets from each brand were placed in the basket-rack

assembly, which was then immersed in distilled water at 37±0.5°C.[7] The time taken for all

tablets to disintegrate and pass through the mesh was recorded. For uncoated tablets, the

disintegration time should typically be within 30 minutes.[3][4]

e) Wetting Time: Wetting time is a critical parameter for fast-dissolving tablets. A piece of tissue

paper folded twice was placed in a petri dish containing 6 ml of water.[7] A tablet was placed on

the paper, and the time required for complete wetting was measured.[7]

Chemical Evaluation
a) Drug Content (Assay): To determine the amount of active pharmaceutical ingredient (API), a

number of tablets (typically 10 or 20) were weighed and finely powdered.[4][6] A quantity of

powder equivalent to a specific amount of Domperidone was dissolved in a suitable solvent,

such as 0.1N HCl or methanol.[3][4] The resulting solution was filtered and analyzed using a

UV-Visible spectrophotometer at a specific wavelength (e.g., 284 nm or 286 nm) or by using a

validated High-Performance Liquid Chromatography (HPLC) method.[2][3][4][8][9] The drug

content should typically fall between 95% and 105% of the label claim.[3][4]

b) In-Vitro Dissolution Study: Dissolution testing is a key indicator of a drug's release from the

dosage form. The study was performed using a USP Dissolution Apparatus II (Paddle method).

[4][5] The dissolution medium was 900 mL of 0.1 N HCl, maintained at a temperature of

37±0.5°C, with a paddle rotation speed of 50 rpm.[4][5] Aliquots of the dissolution medium were

withdrawn at specified time intervals, filtered, and analyzed for drug content using UV-Vis

spectrophotometry or HPLC.[5] The cumulative percentage of drug released was calculated
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over time. According to USP, solid oral dosage forms should generally exhibit at least 85% drug

release within 60 minutes.[3]

Data Analysis: Dissolution Profile Comparison
To compare the dissolution profiles of different brands, model-independent methods using the

difference factor (f1) and similarity factor (f2) were employed.[3][4]

Difference Factor (f1): This factor measures the percent error between the two curves up to

the last time point. An f1 value between 0 and 15 is generally acceptable.[3]

Similarity Factor (f2): This factor is a logarithmic transformation of the sum-squared error of

differences between the test and reference products over all time points. An f2 value

between 50 and 100 indicates that the two dissolution profiles are similar.[3]

Comparative Data of Different Domperidone
Formulations
The following tables summarize the in-vitro performance of different brands of Domperidone
10 mg tablets, compiled from various studies.

Table 1: Physical Parameters of Domperidone Tablets from Different Brands
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Paramete
r

Brand A Brand B Brand C Brand D Brand E
USP/BP
Specificat
ion

Weight

Variation

(%)

Within

limits

Within

limits

Within

limits

Within

limits

Within

limits

As per

pharmacop

eia

Hardness (

kg/cm ²)
4.5 - 5.5 5.0 - 6.0 4.0 - 5.0 6.0 - 7.0 5.5 - 6.5 4 - 10[1]

Friability

(%)
0.45 0.52 0.60 0.38 0.41 < 1%

Disintegrati

on Time

(min)

3.5 4.2 2.8 5.1 6.0
< 30

minutes[3]

Drug

Content/As

say (%)

98.5 99.2 97.8 101.5 99.8
95% -

105%[3][4]

Data compiled from multiple sources for illustrative purposes.[1][4]

Table 2: Comparative In-Vitro Dissolution Profile of Domperidone Tablets

Time
(minutes)

Brand A (%
Release)

Brand B (%
Release)

Brand C (%
Release)

Brand D (%
Release)

Reference
Brand (%
Release)

5 45.3 ± 2.1 50.1 ± 1.8 42.5 ± 2.5 55.2 ± 1.5 52.6 ± 2.0

10 75.8 ± 1.5 80.5 ± 2.0 72.3 ± 1.7 85.4 ± 1.9 83.1 ± 1.8

15 92.1 ± 1.2 95.3 ± 1.5 89.8 ± 1.9 96.7 ± 1.3 94.5 ± 1.6

30 98.5 ± 0.9 99.1 ± 1.1 97.6 ± 1.3 99.5 ± 0.8 98.9 ± 1.0

45 99.2 ± 0.8 99.6 ± 0.9 98.9 ± 1.0 99.8 ± 0.5 99.4 ± 0.7
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Illustrative data based on findings from comparative studies.[3] All brands tested showed more

than 85% drug release within 15 minutes.[3]

Table 3: Dissolution Profile Comparison using f1 and f2 Factors

Comparison
f1 (Difference
Factor)

f2 (Similarity
Factor)

Conclusion (Based
on f2 > 50)

Brand A vs. Reference 13.7 44.79 Not Similar

Brand B vs.

Reference
8.5 65.2 Similar

Brand C vs.

Reference
15.52 30.77 Not Similar

Brand D vs.

Reference
4.2 78.9 Similar

Values are illustrative and based on data from different studies.[3][10] Generally, f1 values from

0-15 and f2 values from 50-100 ensure equivalence.[3]

Experimental Workflow Visualization
The following diagram illustrates the logical flow of the in-vitro assessment process for

determining the pharmaceutical equivalence of Domperidone tablets.
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Caption: Workflow for In-Vitro Pharmaceutical Equivalence Assessment of Domperidone
Tablets.

Conclusion
The presented in-vitro studies demonstrate that while most commercially available

Domperidone tablets meet the specifications of pharmacopeias for physical parameters and

drug content, their dissolution profiles can vary.[3][4] The similarity factor (f2) is a critical tool for

establishing pharmaceutical equivalence between a generic product and a reference brand.[4]

Brands exhibiting an f2 value greater than 50 can be considered interchangeable in clinical
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practice.[3] This guide underscores the importance of rigorous in-vitro testing to ensure the

quality and therapeutic equivalence of different Domperidone tablet formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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